cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride

Description

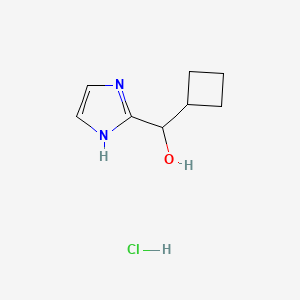

Cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride is a small organic molecule featuring a cyclobutyl ring linked to a methanol group, which is further bonded to a 1H-imidazole-2-yl moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.

Properties

Molecular Formula |

C8H13ClN2O |

|---|---|

Molecular Weight |

188.65 g/mol |

IUPAC Name |

cyclobutyl(1H-imidazol-2-yl)methanol;hydrochloride |

InChI |

InChI=1S/C8H12N2O.ClH/c11-7(6-2-1-3-6)8-9-4-5-10-8;/h4-7,11H,1-3H2,(H,9,10);1H |

InChI Key |

WOQKGCVWVVVZGW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(C2=NC=CN2)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced through a Grignard reaction, where cyclobutylmagnesium bromide reacts with an appropriate imidazole derivative.

Formation of the Methanol Moiety: The methanol group can be introduced by reacting the imidazole derivative with formaldehyde in the presence of a reducing agent like sodium borohydride.

Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The methanol moiety can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The imidazole ring can be reduced to form imidazolines using reducing agents such as lithium aluminum hydride.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, alkylating agents, and acylating agents.

Major Products

Oxidation: Cyclobutyl(1H-imidazol-2-yl)carboxylic acid.

Reduction: Cyclobutyl(1H-imidazoline-2-yl)methanol.

Substitution: Various substituted imidazole derivatives depending on the substituents used.

Scientific Research Applications

Cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride and analogous compounds:

Structural and Functional Analysis

- Cyclobutyl vs. Methyl/Aryl Groups : The cyclobutyl group in the target compound introduces steric bulk and conformational rigidity compared to smaller substituents (e.g., methyl in or styryl in ). This may influence binding affinity in biological systems or stability in solution .

- Imidazole Substitution Patterns : The 1H-imidazol-2-yl moiety is a common feature, but substituents at the 1-position (e.g., methyl in vs. cyclobutyl in the target) significantly alter electronic properties and hydrogen-bonding capacity.

- Pharmacological Potential: While nitro-containing analogs (e.g., ) are often explored for antimicrobial activity, cyclobutyl derivatives (e.g., sibutramine analogs in ) are associated with central nervous system modulation. The target compound’s pharmacological profile remains speculative without direct data.

Physical and Spectroscopic Properties

- Melting Points : Nitro-substituted imidazoles (e.g., ) exhibit higher melting points (120°C) due to stronger intermolecular forces, whereas aliphatic derivatives (e.g., ) lack such data, suggesting lower thermal stability.

- NMR Data : Analogous compounds (e.g., ) show distinct ¹H-NMR signals for substituents like CH₂Cl (δ 4.62) or aromatic protons (δ 7.45–7.76), which can guide characterization of the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.